molecular formula C17H18O5 B7772439 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone

Cat. No.: B7772439
M. Wt: 302.32 g/mol
InChI Key: UQOIFRAHVZGKBX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of hydroxyl groups, a methyl group, and an ethoxyphenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-3-methylbenzaldehyde and 4-ethoxyphenol.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired ethanone compound.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: Where the reaction is carried out in a single vessel with controlled temperature and pressure.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as acids or bases for condensation and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the effects of phenolic compounds on biological systems.

    Medicine: As a potential therapeutic agent due to its phenolic structure, which may exhibit antioxidant or anti-inflammatory properties.

    Industry: In the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups may participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
  • 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenoxy)ethanone
  • 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-hydroxyphenoxy)ethanone

Uniqueness

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone is unique due to the presence of both ethoxy and hydroxyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-ethoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-3-21-12-4-6-13(7-5-12)22-10-16(19)14-8-9-15(18)11(2)17(14)20/h4-9,18,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOIFRAHVZGKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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